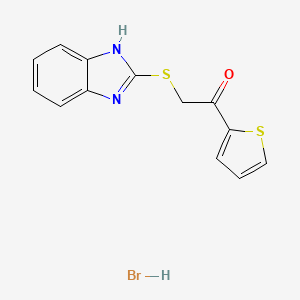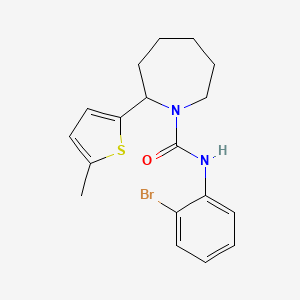
2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide varies depending on its application. In medicine, it has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication. In agriculture, it acts as a disruptor of fungal and insect cell membranes, leading to their death. In material science, it acts as a building block for the synthesis of materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide vary depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. In agriculture, it has been shown to disrupt fungal and insect cell membranes, leading to their death. In material science, it has been used as a building block for the synthesis of materials with unique properties.
実験室実験の利点と制限
The advantages of using 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide. In medicine, further studies are needed to fully understand its anticancer, antiviral, and antibacterial properties and to develop new drugs based on its structure. In agriculture, further studies are needed to optimize its use as a fungicide and insecticide. In material science, further studies are needed to explore its potential applications in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further studies. However, its potential toxicity and the need for further studies to fully understand its mechanism of action should be taken into consideration.
合成法
The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide involves the reaction between 2-mercapto-benzimidazole and 2-bromo-1-(2-thienyl)ethanone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification and recrystallization.
科学的研究の応用
2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2.BrH/c16-11(12-6-3-7-17-12)8-18-13-14-9-4-1-2-5-10(9)15-13;/h1-7H,8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLFDQIPWTURLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=CS3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylphenyl)-N-[2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5133672.png)


![4-[5-(2-tert-butylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5133690.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B5133691.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5133698.png)
![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5133701.png)

![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5133719.png)
![methyl N-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5133721.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5133729.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5133730.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5133754.png)
![2-(benzyl{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B5133757.png)